molecular formula C10H15N3OS B7586683 N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide

N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide

Cat. No. B7586683
M. Wt: 225.31 g/mol
InChI Key: AUTZFUGAGBYBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide, also known as ET-1, is a small molecule that has gained significant attention in scientific research due to its unique properties. ET-1 is a potent inhibitor of the enzyme cyclic adenosine monophosphate (cAMP) phosphodiesterase, which is involved in regulating intracellular signaling pathways.

Mechanism of Action

N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide acts as a competitive inhibitor of cAMP phosphodiesterase by binding to the active site of the enzyme. This prevents the hydrolysis of cAMP, leading to an increase in intracellular cAMP levels. Elevated cAMP levels can activate downstream signaling pathways, leading to various cellular responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the immune response by regulating cytokine production and immune cell activation. In vivo studies have shown that this compound can protect against ischemic injury in the heart and brain.

Advantages and Limitations for Lab Experiments

N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal tool for studying intracellular signaling pathways. It is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide research include the development of analogs with improved pharmacokinetic properties, the identification of novel targets, and its use as a diagnostic tool.

Synthesis Methods

The synthesis of N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide involves the reaction of 5-ethyl-2-thiazolamine with pyrrolidine-1-carboxylic acid chloride. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this compound synthesis is typically around 50%.

Scientific Research Applications

N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide has been extensively used in scientific research due to its ability to inhibit cAMP phosphodiesterase. This enzyme is involved in the regulation of intracellular signaling pathways and is critical for many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting cAMP phosphodiesterase, this compound can modulate these processes and provide insights into their underlying mechanisms.

properties

IUPAC Name

N-(5-ethyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-2-8-7-11-9(15-8)12-10(14)13-5-3-4-6-13/h7H,2-6H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTZFUGAGBYBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)NC(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.